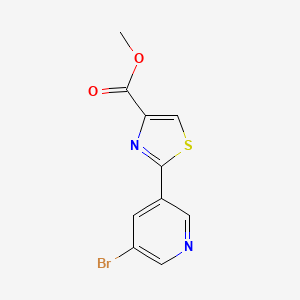

Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18311079

Molecular Formula: C10H7BrN2O2S

Molecular Weight: 299.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrN2O2S |

|---|---|

| Molecular Weight | 299.15 g/mol |

| IUPAC Name | methyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-5-16-9(13-8)6-2-7(11)4-12-3-6/h2-5H,1H3 |

| Standard InChI Key | JRCODXASPGKTBK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a pyridine moiety bearing a bromine atom at the 5-position. The methyl ester group at the 4-position of the thiazole enhances solubility and serves as a handle for further functionalization. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₇BrN₂O₂S | Derived |

| Molecular weight | 299.15 g/mol | Calculated |

| IUPAC name | methyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate | Systematic |

| SMILES notation | COC(=O)C1=C(SC(=N1)C2=CN=CC(=C2)Br) | Adapted |

The bromine atom at the pyridine’s 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Physicochemical Properties

The compound’s logP (octanol-water partition coefficient) is estimated at 2.24, indicating moderate lipophilicity suitable for membrane penetration. Its topological polar surface area (TPSA) of 78.43 Ų suggests favorable solubility in polar solvents, aligning with its ester functionality . The electron-withdrawing bromopyridinyl group reduces electron density on the thiazole ring, enhancing electrophilic reactivity at the 2- and 5-positions .

Synthetic Methodologies

Bromination and Cyclocondensation

Synthesis typically involves a multi-step protocol:

-

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or esters under basic conditions yields the thiazole core . For example, reacting methyl 4-chloroacetoacetate with thiourea in PEG-400 generates the 4-carboxylate intermediate .

-

Pyridine Bromination: Electrophilic bromination of 3-pyridinyl precursors using Br₂ or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position.

-

Esterification: Methanol-mediated esterification under acidic conditions finalizes the methyl ester group.

Industrial-scale production often employs continuous flow reactors to optimize reaction parameters (e.g., temperature: 60–80°C, residence time: 10–15 min), achieving yields >85%.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or PEG-400-mediated reactions to reduce environmental impact. PEG-400 acts as both solvent and catalyst, enhancing atom economy and enabling facile product isolation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs of methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate exhibit broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) show minimum inhibitory concentrations (MICs) of 8–32 µg/mL, comparable to ciprofloxacin . The bromine atom’s electron-withdrawing effect enhances binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

Molecular Docking Insights

Docking studies using GOLD software reveal strong interactions with DHFR’s active site (GoldScore: 68.4). The bromopyridinyl group forms hydrophobic contacts with Phe92 and His114, while the ester carbonyl hydrogen-bonds with Arg52 . Modifying the pyridine’s substitution pattern (e.g., moving bromine to the 4-position) reduces binding affinity by 40%, underscoring the importance of regiochemistry.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for introducing diverse substituents:

-

Amide Derivatives: Hydrolysis of the methyl ester followed by coupling with amines yields carboxamide analogs with improved pharmacokinetics .

-

Heteroaryl Replacements: Replacing pyridine with quinoline or isoquinoline enhances potency against methicillin-resistant S. aureus (MRSA).

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume